molecular formula C9H7N3O4S B3388016 5-Nitro-8-quinolinesulfonamide CAS No. 855766-71-1

5-Nitro-8-quinolinesulfonamide

Cat. No. B3388016
CAS RN: 855766-71-1
M. Wt: 253.24 g/mol
InChI Key: CJSQAFQNYLQGAA-UHFFFAOYSA-N
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Description

5-Nitro-8-quinolinesulfonamide is a chemical compound with the molecular formula C9H7N3O4S . It has a molecular weight of 253.24 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 5-Nitro-8-quinolinesulfonamide and its derivatives involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used in the synthesis process .


Molecular Structure Analysis

The InChI code for 5-Nitro-8-quinolinesulfonamide is 1S/C9H7N3O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H, (H2,10,15,16) .


Physical And Chemical Properties Analysis

5-Nitro-8-quinolinesulfonamide is a powder at room temperature . It has a melting point of 186-187 degrees Celsius .

Scientific Research Applications

1. Serotonin Receptor Ligands

5-Nitro-8-quinolinesulfonamide derivatives have been synthesized and evaluated for their affinity for serotonin receptors. Specifically, compound 54 (N-Ethyl-N-[4-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-yl)butyl]-8-quinolinesulfonamide) was identified as a potent 5-HT7 antagonist with significant selectivity over other serotonin receptors. This compound also showed antidepressant-like effects in mice tests (Zajdel et al., 2011).

2. Corrosion Inhibition

5-Nitro-8-Hydroxy Quinoline, a closely related compound, has been studied for its effectiveness in protecting mild steel from corrosion in acidic chloride solutions. This compound showed significant inhibition efficiency, which increased with concentration, and its adsorption behavior obeyed the Langmuir isotherm model (Sundaram & Sundaravadivelu, 2017).

3. Computational Evaluation and Molecular Docking

Computational studies on 8-Quinolinesulfonamide have shown insights into its molecular structure, electronic properties, and potential drug interactions. The research included molecular docking studies to understand its potential as a drug molecule, evaluating its ability to bind to specific protein targets (FazilathBasha et al., 2021).

4. Selective Serotonin Uptake Inhibitor

Research on compounds like 6-nitro,2-(1-piperazinyl)quinoline, which are structurally related to 5-Nitro-8-quinolinesulfonamide, indicated their role as potent and selective inhibitors of serotonin uptake. These properties suggested potential uses in antidepressant therapies and as tools for studying the role of serotonin in the central nervous system (Vaatstra et al., 1981).

5. Transition Metal Complexes

The coordination chemistry of sulfonamidoquinoline ligands, such as 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, has been expanded to include several metal complexes. These complexes have been characterized and studied for their electronic properties, shedding light on potential applications in materials science and catalysis (Gole et al., 2021).

Mechanism of Action

5-Nitro-8-quinolinesulfonamide and its derivatives have been studied as potential modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in cancer metabolism . These compounds can shift PKM2 between highly active and less active states .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin, eyes, and clothing .

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may significantly impact pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

5-nitroquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H,(H2,10,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSQAFQNYLQGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388737
Record name 5-Nitro-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-8-quinolinesulfonamide

CAS RN

855766-71-1
Record name 5-Nitro-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitroquinoline-8-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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